molecular formula C22H27N3O3 B5856700 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B5856700
M. Wt: 381.5 g/mol
InChI Key: CNUWVXPYZROCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide, also known as AEA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AEA belongs to the class of compounds known as piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates a range of physiological processes. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide binds to the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. This binding activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce pain and inflammation, improve mood, and reduce anxiety and depression-like behaviors in animal models. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has several advantages as a research tool. It is easy to synthesize and can be obtained in pure form using standard purification techniques. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide is also relatively stable and can be stored for extended periods without degradation. However, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has some limitations as a research tool. Its effects can be difficult to interpret due to its complex mechanism of action and the involvement of multiple signaling pathways. In addition, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has a short half-life in the body, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific signaling pathways. Another direction is the investigation of the potential therapeutic applications of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide in the treatment of neurological disorders and cancer. Finally, further research is needed to elucidate the complex mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide and its interactions with other signaling pathways in the body.
Conclusion:
In conclusion, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its complex mechanism of action and range of biochemical and physiological effects make it an interesting subject for investigation. Further research is needed to fully understand the potential of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide as a therapeutic agent and to develop more selective and effective compounds based on its structure.

Synthesis Methods

The synthesis of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide involves the reaction of 4-acetylphenylpiperazine with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide. This method has been reported in the literature and has been used by several researchers to synthesize 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide for their studies.

Scientific Research Applications

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and antidepressant effects in animal models. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. In addition, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer.

properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-28-21-10-6-19(7-11-21)23-22(27)16-24-12-14-25(15-13-24)20-8-4-18(5-9-20)17(2)26/h4-11H,3,12-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUWVXPYZROCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.